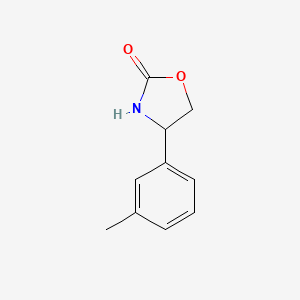

4-(M-tolyl)oxazolidin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

4-(3-methylphenyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C10H11NO2/c1-7-3-2-4-8(5-7)9-6-13-10(12)11-9/h2-5,9H,6H2,1H3,(H,11,12) |

InChI Key |

HJZASCWKXJTGNE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2COC(=O)N2 |

Origin of Product |

United States |

The Pivotal Role of Oxazolidin 2 Ones in Asymmetric Synthesis and Catalysis

Oxazolidin-2-ones are a class of five-membered heterocyclic compounds that have become indispensable tools in asymmetric synthesis, a branch of chemistry focused on the selective production of one of a pair of enantiomers. arkat-usa.org Enantiomers are mirror-image isomers of a molecule that can have vastly different biological activities, making their selective synthesis crucial in fields like pharmaceuticals. williams.edu

The primary application of chiral oxazolidin-2-ones is as "chiral auxiliaries". wikipedia.org A chiral auxiliary is a molecule that is temporarily attached to a starting material to guide a chemical reaction towards the formation of a specific stereoisomer. wikipedia.org After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org This strategy is highly valued for its reliability and predictability in controlling the stereochemical outcome of reactions. williams.eduresearchgate.net

First popularized by David A. Evans, these compounds, often referred to as Evans' auxiliaries, are widely used in a variety of carbon-carbon bond-forming reactions, including aldol (B89426) additions, alkylations, and Diels-Alder reactions. wikipedia.orgrsc.orgresearchgate.net The steric bulk of the substituent at the 4-position of the oxazolidinone ring effectively shields one face of the reactive enolate, forcing incoming reagents to attack from the less hindered side. This directional control leads to the formation of one diastereomer in preference to the other. williams.edu

For instance, in an asymmetric alkylation, an N-acyl oxazolidinone is deprotonated to form a rigid chelated enolate. The subsequent alkylation occurs from the face opposite to the bulky substituent, resulting in a high degree of diastereoselectivity. williams.edu Similarly, in aldol reactions, the geometry of the enolate can be controlled to produce either syn or anti aldol products with high stereoselectivity. scielo.org.mx

Beyond their role as stoichiometric auxiliaries, the oxazolidinone nucleus is also a core structural feature in several biologically active molecules, including antimicrobial agents. researchgate.netnih.gov Furthermore, research has explored the immobilization of oxazolidinone fragments on polymer supports to create recyclable chiral auxiliaries, aligning with the principles of green chemistry. bath.ac.uk

Stereochemical Control and Asymmetric Induction Facilitated by 4 M Tolyl Oxazolidin 2 One Scaffolds

General Applications as Chiral Auxiliaries in Diastereoselective Transformations

Chiral oxazolidinones are powerful tools in asymmetric synthesis, temporarily installed on a substrate to direct the stereochemical outcome of a reaction. thieme-connect.com After the desired transformation, the auxiliary can be cleaved and often recovered for reuse. uwindsor.ca The stereodirecting ability stems from the substituent at the C4 position, which creates a sterically biased environment.

Asymmetric Alkylation Reactions of Enolates

For a typical N-acyl oxazolidinone, deprotonation with a strong base like lithium diisopropylamide (LDA) forms a Z-enolate. thieme-connect.com The metal cation chelates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, creating a rigid structure. The substituent at the C4 position (e.g., a phenyl or isopropyl group) effectively blocks one face of the enolate, forcing an incoming electrophile to approach from the less hindered opposite face. thieme-connect.com This process generally leads to high levels of diastereoselectivity. thieme-connect.comacs.org The specific diastereomeric excess achieved would theoretically depend on the steric bulk of the C4-substituent.

Stereoselective Aldol (B89426) Reactions

In asymmetric aldol reactions, N-acyl oxazolidinones are used to create chiral enolates, typically boron enolates, to ensure high levels of stereocontrol. The reaction proceeds through a chair-like six-membered Zimmerman-Traxler transition state. nih.gov The C4-substituent of the oxazolidinone orients itself pseudo-equatorially to minimize steric interactions, thereby directing the facial selectivity of the reaction between the enolate and an aldehyde. nih.govacs.org This methodology is renowned for reliably producing syn-aldol adducts with high diastereoselectivity. orgsyn.org

Diastereodivergent and Enantioselective Diels-Alder Cycloadditions

N-acryloyl oxazolidinones are effective dienophiles in asymmetric Diels-Alder reactions, often catalyzed by Lewis acids. thieme-connect.comresearchgate.net The chiral auxiliary controls the facial selectivity of the [4+2] cycloaddition. The s-cis conformation of the acryloyl moiety is typically favored, and the C4-substituent shields one face of the double bond. The diene then approaches from the more accessible face, leading to the formation of the cycloadduct with high diastereoselectivity. researchgate.net

Asymmetric Conjugate Addition Reactions

N-enoyl oxazolidinones are common Michael acceptors in asymmetric conjugate addition reactions. acs.org The chiral auxiliary directs the nucleophilic attack to one of the prochiral faces of the β-carbon. The conformation of the α,β-unsaturated system is locked by the auxiliary, with the C4-substituent preventing the nucleophile from approaching one side, resulting in a highly diastereoselective carbon-carbon or carbon-heteroatom bond formation.

Elucidation of Chiral Induction Mechanisms and Stereochemical Models

The predictive power of oxazolidinone auxiliaries is rooted in well-understood stereochemical models.

Steric Directing Group Influence and Conformational Bias

The C4-substituent is the primary element of stereocontrol. In N-acylated derivatives, there is a general preference for a conformation where the carbonyl group of the acyl chain and the carbonyl group of the oxazolidinone ring are oriented anti-periplanar to minimize dipole-dipole repulsion. In this conformation, the C4-substituent effectively shields one of the two faces of the reactive enolate or dienophile. thieme-connect.comresearchgate.net

For a hypothetical 4-(m-tolyl)oxazolidin-2-one, the m-tolyl group would serve as the steric directing group. Its influence would be compared to the widely used phenyl group. The additional methyl group at the meta position would increase the steric bulk. This might lead to even higher diastereoselectivity in some reactions by creating a more differentiated steric environment. However, it could also potentially hinder the approach of reactants, possibly affecting reaction rates, an effect that can only be confirmed through empirical study.

Substrate-Controlled vs. Auxiliary-Controlled Asymmetric Regimes

In asymmetric synthesis, the stereochemical outcome of a reaction is dictated by a chiral influence. This control can originate from the chirality inherent in the substrate molecule itself (substrate-controlled) or from a chiral auxiliary temporarily attached to the substrate (auxiliary-controlled). The this compound scaffold is a quintessential example of a chiral auxiliary designed to exert dominant stereocontrol.

Auxiliary-Controlled Regime

The primary application of this compound and similar Evans-type auxiliaries is to operate under an auxiliary-controlled regime. In this mode, the stereochemical course of the reaction is overwhelmingly directed by the chiral auxiliary, irrespective of other stereocenters that may be present in the substrate. The effectiveness of the auxiliary stems from its ability to force the N-acyl chain into a specific, rigid conformation upon formation of a metal enolate. researchgate.net

For instance, in alkylation or aldol reactions, deprotonation of the N-acyl-4-(m-tolyl)oxazolidin-2-one with a suitable base (e.g., sodium bis(trimethylsilyl)amide or lithium diisopropylamide) followed by chelation with a Lewis acid (e.g., dibutylboryl triflate) generates a rigid Z-enolate. researchgate.net The m-tolyl group at the C4 position of the oxazolidinone ring sterically shields one face of the enolate. Consequently, the incoming electrophile can only approach from the less hindered face, leading to the formation of one diastereomer in high preference. researchgate.netwilliams.edu This predictable facial bias is the cornerstone of the auxiliary's utility in asymmetric synthesis. The stereocontrol is powerful enough to set the absolute configuration of new stereocenters with a high degree of precision. wikipedia.org

Substrate-Controlled Regime

A substrate-controlled reaction occurs when the stereochemical outcome is directed by a pre-existing stereocenter within the substrate molecule. thieme-connect.de In the context of the this compound auxiliary, this situation arises when the acyl portion attached to the auxiliary is itself chiral. The inherent stereochemistry of the substrate can either reinforce or oppose the directing effect of the auxiliary.

Matched Pair: When the substrate's intrinsic stereochemical preference aligns with the directing effect of the auxiliary, it is known as a "matched" case. This often results in exceptionally high diastereoselectivity, as both sources of chirality work in concert.

Mismatched Pair: When the substrate's preference is contrary to the auxiliary's directing effect, it is a "mismatched" case. The outcome depends on the relative power of the two directing groups. In many instances, the strong directing effect of the Evans-type auxiliary can override the substrate's control, although often with diminished diastereoselectivity compared to the matched pair or reactions on achiral substrates. renyi.hu In cases where the substrate's directing effect is particularly strong, a mixture of diastereomers may be produced.

The distinction between these regimes is crucial for planning complex molecule synthesis, where multiple stereocenters are installed sequentially.

Table 1: Comparison of Asymmetric Control Regimes

| Feature | Auxiliary-Controlled Regime | Substrate-Controlled Regime |

| Source of Chirality | External chiral auxiliary (e.g., this compound) | Internal stereocenter within the reacting molecule |

| Primary Mechanism | Steric hindrance from the auxiliary directs the approach of the reagent to one face of the prochiral center. researchgate.net | A pre-existing chiral center creates a diastereotopic environment or transition state, favoring one reaction pathway. thieme-connect.de |

| Predictability | Generally high and predictable based on the established model of the auxiliary's transition state. williams.edu | Dependent on the nature and proximity of the internal stereocenter (e.g., Cram's Rule). libretexts.org |

| Applicability | Broadly applicable to a wide range of achiral and chiral substrates. | Limited to substrates that already possess chiral centers. |

| Outcome with Chiral Substrates | Can be "matched" (enhancing selectivity) or "mismatched" (reducing selectivity) with the substrate's own preference. renyi.hu | The sole determining factor of stereoselectivity. |

Methodologies for Auxiliary Cleavage and Chiral Product Release

A critical step in any auxiliary-based synthesis is the final cleavage of the auxiliary from the elaborated substrate. This transformation must proceed with a high yield and, most importantly, without compromising the stereochemical integrity of the newly created chiral centers (i.e., without racemization). A key advantage of the N-acyloxazolidinone system, including the 4-(m-tolyl) derivative, is the variety of mild and selective cleavage methods available, which allow for the release of the chiral product as different functional groups. thieme-connect.com

The cleavage process typically involves nucleophilic attack at the exocyclic carbonyl group of the N-acyl moiety. The high reactivity of this amide bond, which is twisted out of planarity, facilitates its selective cleavage over the endocyclic carbamate (B1207046). nih.gov

Common Cleavage Methodologies:

Hydrolysis to Carboxylic Acids: The most common method for obtaining a chiral carboxylic acid is through hydrolysis using lithium hydroperoxide (LiOOH), typically generated in situ from lithium hydroxide (B78521) and aqueous hydrogen peroxide in a solvent like THF. williams.eduacs.org The hydroperoxide anion is a soft nucleophile that selectively attacks the exocyclic carbonyl. The resulting peroxy-intermediate is then typically reduced with a mild reducing agent such as sodium sulfite (B76179) during workup to afford the carboxylic acid. williams.edu

Reduction to Primary Alcohols: Chiral primary alcohols can be accessed via reductive cleavage. Reagents such as lithium borohydride (B1222165) (LiBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this transformation. thieme-connect.comnih.gov LiBH₄ is often preferred as it is a milder reagent.

Conversion to Esters: The direct conversion to esters can be achieved through alcoholysis. This can be promoted by Lewis acids or base. More advanced methods include nickel-catalyzed alcoholysis, which proceeds under mild conditions with a broad scope of applicable alcohols and good functional group tolerance. rsc.org

Conversion to Amides: Transamidation provides access to chiral amides. A widely used application is the synthesis of Weinreb amides by treating the N-acyloxazolidinone with the hydrochloride salt of N,O-dimethylhydroxylamine in the presence of a Lewis acid like trimethylaluminum. thieme-connect.com

Conversion to Thioesters: Novel methods have been developed for converting the N-acyl bond into a highly versatile thioester. One such strategy involves an intramolecular N-to-S acyl transfer, which generates a thioester product that can be used in a variety of subsequent synthetic operations. nih.gov

Following the cleavage reaction, the chiral this compound auxiliary can typically be recovered in high yield and reused, which is an important consideration for both economic and environmental efficiency. psu.edu

Table 2: Summary of Cleavage Methods for N-Acyl-4-(m-tolyl)oxazolidin-2-ones

| Target Functional Group | Reagents | Typical Conditions | Notes |

| Carboxylic Acid | LiOH, H₂O₂ | THF/H₂O, 0°C | Standard and reliable method; a mild reductant (e.g., Na₂SO₃) is used during workup. williams.eduacs.org |

| Primary Alcohol | LiBH₄, H₂O | Et₂O or THF, 0°C to rt | Milder than LiAlH₄; directly yields the chiral alcohol. thieme-connect.comnih.gov |

| Ester | Alcohol (ROH), Lewis Acid or Ni(cod)₂/bipyr. | Varies with catalyst | Nickel catalysis offers a mild, chemoselective route to a wide range of esters. rsc.org |

| Amide (Weinreb) | Me(OMe)NH·HCl, AlMe₃ | THF or CH₂Cl₂, 0°C to rt | Forms a versatile Weinreb amide, useful for further C-C bond formations. thieme-connect.com |

| Thioester | Cysteine-derived auxiliary with subsequent N-to-S transfer | Specific to custom auxiliaries | An advanced method enabling access to reactive thioester intermediates. nih.gov |

Mechanistic Investigations of Chemical Transformations Involving 4 M Tolyl Oxazolidin 2 One

Elucidation of Reaction Pathways, Intermediates, and Transition States

The chemical transformations involving 4-(m-tolyl)oxazolidin-2-one proceed through various reaction pathways, often dictated by the reagents and catalysts employed. Understanding these pathways requires the characterization of transient intermediates and high-energy transition states. youtube.comdalalinstitute.com

In the palladium-catalyzed carboxylation of secondary α,α-disubstituted N-propargyl amines to form substituted 2-oxazolidinones, a proposed reaction pathway involves the initial formation of a palladium-amine complex. nih.govrsc.org This is followed by the insertion of carbon dioxide and subsequent intramolecular cyclization to yield the oxazolidinone ring. nih.govrsc.org The transition states in this process are thought to involve palladium-coordinated intermediates.

Another significant transformation is the formation of enamides from the condensation of ketones with oxazolidinones like this compound. diva-portal.org The reaction pathway is highly dependent on the type of acid catalysis used. diva-portal.org With Brønsted acid catalysis, the reaction likely proceeds through a thermodynamic pathway, involving an equilibrium between the ketone and the resulting enamide, leading to the more stable (Z)-isomer. diva-portal.org Conversely, Lewis acid catalysis, such as with a combination of TiCl4 and Et3N, is proposed to follow a different route. diva-portal.org Here, the titanium complex is thought to coordinate to the carbonyl oxygen of the ketone, activating it for nucleophilic attack by the oxazolidinone. diva-portal.org This leads to a titanium-coordinated carbinol amide intermediate, which then undergoes an E2-elimination to furnish the (E)-isomer of the enamide. diva-portal.org

In the context of enzymatic C(sp³)-H amination, cytochrome P450 enzymes can catalyze the cyclization of carbonazidates to form oxazolidinones. acs.org The proposed mechanism for this transformation involves a stepwise pathway. acs.orgacs.org The reaction is initiated by hydrogen atom abstraction (HAA) from the substrate by an activated P450 intermediate, followed by radical recombination to form the new C-N bond and subsequent ring closure. acs.orgacs.org Evidence for this stepwise radical mechanism comes from experiments with substrates containing a double bond, where scrambling of the double bond geometry is observed upon cyclization. acs.org

The formation of oxazolidinones from epoxides and isocyanates, often catalyzed by metal complexes, presents another set of reaction pathways. With chromium(salphen) complexes as catalysts, the reaction is believed to proceed via coordination of the epoxide to the metal center, followed by nucleophilic attack of the isocyanate. researchgate.net However, competing pathways, such as the cyclotrimerization of the isocyanate to form isocyanurates, can also occur, particularly with electron-deficient isocyanates. researchgate.net

A hypothetical reaction mechanism for the formation of 1,2-diaryl-4-arylmethylene-2-imidazolin-5-ones from the interaction of primary aromatic amines with 2-(m-tolyl)-4-arylmethylene-2-oxazolin-5-ones involves the initial opening of the oxazolinone ring. researchgate.net This is followed by cyclization of the resulting intermediate. researchgate.net

The table below summarizes key intermediates and transition states in various reactions involving toloxatone, a derivative of this compound.

| Reaction | Intermediate(s) | Transition State(s) |

| Palladium-catalyzed carboxylation of N-propargyl amines | Palladium-amine complex, Palladium-coordinated carbamate (B1207046) | Palladium-mediated CO2 insertion and cyclization states |

| Condensation with ketones (Brønsted acid) | Carbinol amide | Equilibrium-controlled transition state |

| Condensation with ketones (Lewis acid) | Ti-coordinated carbinol amide | E2-elimination transition state |

| P450-catalyzed C-H amination | Carbon-centered radical | Hydrogen atom abstraction and radical recombination transition states |

| Cr(salphen)-catalyzed epoxide/isocyanate coupling | Cr-coordinated epoxide | Nucleophilic attack and cyclization transition states |

Kinetic Analyses and Determination of Rate-Limiting Steps

Kinetic analyses play a crucial role in understanding the mechanisms of chemical transformations by identifying the slowest, or rate-limiting, step in a reaction sequence. For reactions involving this compound and its derivatives, kinetic studies have provided valuable insights.

In the P450-catalyzed C(sp³)-H amination to form oxazolidinones, kinetic isotope effect (KIE) experiments are instrumental. acs.org The KIE is a measure of the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes. A significant KIE value, where the reaction is slower with the heavier isotope, suggests that the bond to that atom is broken in the rate-limiting step. For the P450-catalyzed amination, a plot of the initial rate versus substrate concentration for both the normal and deuterated substrates is used to determine the KIE. acs.org The observation of a significant KIE indicates that C-H bond cleavage is indeed the rate-limiting step in this transformation. acs.org This is consistent with a mechanism involving hydrogen atom abstraction as the initial and slowest step. acs.org

Further kinetic investigations can involve monitoring the reaction progress over time under different conditions, such as varying substrate and catalyst concentrations. For instance, in the development of catalytic systems, reaction profiles are generated by taking aliquots at different time points and analyzing the product formation. bath.ac.uk These studies help in optimizing reaction conditions and can also shed light on catalyst deactivation or product inhibition.

The table below presents a summary of kinetic data for a representative reaction.

| Reaction | Method of Kinetic Analysis | Determined Rate-Limiting Step | Key Kinetic Parameters |

| P450-catalyzed C-H amination | Kinetic Isotope Effect (KIE) | C-H bond cleavage | KIE value > 1 |

| Catalytic Enamide Synthesis | Reaction Progress Monitoring | Formation of the key intermediate | Rate constants for forward and reverse reactions |

Impact of Catalytic Systems and Reaction Environment on Mechanistic Course

The course of a chemical reaction involving this compound is profoundly influenced by the choice of catalytic system and the surrounding reaction environment, which includes the solvent, temperature, and presence of additives.

Catalytic Systems:

The nature of the catalyst is a primary determinant of the reaction mechanism. In the synthesis of enamides from ketones and oxazolidinones, a switch from a Brønsted acid catalyst to a Lewis acid catalyst can completely alter the stereochemical outcome. diva-portal.org A Brønsted acid like p-toluenesulfonic acid (p-TSA) in benzene (B151609) favors the formation of the thermodynamically more stable (Z)-isomer, suggesting an equilibrium-controlled process. diva-portal.org In contrast, a Lewis acid system, such as TiCl4 and Et3N, leads to the kinetically favored (E)-isomer, indicating a different, non-equilibrating pathway. diva-portal.org

In the context of C-H amination, while rhodium and silver-based catalysts have been traditionally used, engineered cytochrome P450 enzymes have emerged as effective biocatalysts for the cyclization of carbonazidates to oxazolidinones. acs.orgacs.org The enzymatic approach offers a distinct mechanistic pathway involving a stepwise radical process within the enzyme's active site. acs.orgacs.org The specific P450 variant used can also influence the efficiency and stereoselectivity of the reaction. acs.orgacs.org

For the coupling of epoxides and isocyanates to form oxazolidinones, various catalytic systems have been explored, including chromium(salphen) complexes. researchgate.net The choice of metal and ligand in these catalysts can affect the reaction rate and selectivity, and can also influence the prevalence of side reactions like isocyanate trimerization. researchgate.net Organocatalysts, such as halide-free pyridinolate-based binary systems, have also been developed for the synthesis of oxazolidinones from epoxy amines and carbon dioxide, offering a metal-free alternative. rsc.org

Reaction Environment:

The solvent can play a significant role in dictating the reaction pathway. For instance, in the synthesis of N-aryl oxazolidinones, a screen of different solvents is often necessary to achieve optimal yields. bath.ac.uk The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, thereby affecting the reaction rate and selectivity.

Temperature is another critical parameter. In some reactions, a change in temperature can lead to different products. For example, in the reductive cleavage of certain protected oxazolidinones, reaction at 0 °C can result in one regioisomer, while performing the reaction at -78 °C can favor the formation of another. acs.org

The pH of the reaction medium can also be crucial, particularly in reactions involving acid or base catalysis. In the condensation of aldehydes with 2-(hydroxymethyl)piperidine to form oxazolidines, the reaction proceeds best at a neutral pH. acs.org

The table below illustrates the impact of different catalytic systems and reaction conditions on the synthesis of a derivative of this compound.

| Reaction | Catalytic System | Solvent | Temperature (°C) | Outcome |

| Enamide Synthesis | p-TSA | Benzene | Reflux | (Z)-isomer favored |

| Enamide Synthesis | TiCl4/Et3N | Dichloromethane | - | (E)-isomer favored |

| N-Aryl Oxazolidinone Synthesis | Copper Catalyst | Various | Various | Yield and selectivity dependent on solvent |

| Epoxide/Isocyanate Coupling | Chromium(salphen) | Toluene | 80 | Oxazolidinone formation, potential for isocyanurate side-product |

| Aza-Payne Rearrangement | TBDH+/4-OP- | - | 60-80 | High yield of oxazolidinone |

Studies on Stereochemical Dynamics and Inversion Pathways

The stereochemical dynamics of reactions involving this compound and related chiral oxazolidinones are of significant interest, particularly in asymmetric synthesis where control of stereochemistry is paramount. These studies often focus on understanding how the stereochemical information in the starting material is transferred to the product and the potential for stereochemical inversion.

In P450-catalyzed C-H amination reactions to form oxazolidinones, while the enzyme can induce stereoselectivity, the degree of enantioinduction can be low in some cases. acs.org For example, the cyclization of certain prochiral substrates in the presence of an engineered P450 variant showed only low levels of enantiomeric excess (ee). acs.org This suggests that the transition state for the radical recombination step may not be sufficiently rigid to enforce high stereoselectivity.

The concept of dynamic kinetic resolution (DKR) is relevant to the stereochemical dynamics of some of these transformations. acs.org In DKR, a racemic mixture of starting materials is converted into a single enantiomer of the product. This is achieved by having a rapid equilibrium between the two enantiomers of the starting material and a stereoselective reaction that consumes one enantiomer faster than the other. The Curtin-Hammett principle often governs the product distribution in such systems. acs.org

The stereochemical integrity of the oxazolidinone ring itself is generally high. However, under certain conditions, racemization or epimerization can occur. The study of these inversion pathways is crucial for maintaining the stereochemical purity of chiral products.

The table below provides examples of stereochemical outcomes in reactions involving chiral oxazolidinone derivatives.

| Reaction | Chiral Substrate/Auxiliary | Stereochemical Outcome | Mechanistic Insight |

| P450-catalyzed C-H Amination | Prochiral carbonazidate | Low enantiomeric excess | Flexible radical recombination transition state |

| Non-oxidative Pummerer Reaction | Enantiopure sulfinyl-diamine | Inversion of configuration | SN2-like displacement of the sulfinyl group |

| Non-oxidative Pummerer Reaction (in MeCN) | Enantiopure sulfinyl-diamine | Retention of configuration | Double-inversion pathway |

| Diels-Alder Reaction | N-(dienyl)-4-(R)-phenyloxazolidin-2-thione | High diastereoselectivity | Facial discrimination by the chiral auxiliary |

Computational and Theoretical Studies on 4 M Tolyl Oxazolidin 2 One and Its Reactivity

Application of Quantum Chemical Methods (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a predominant quantum chemical method for studying organic molecules, offering a favorable balance between computational cost and accuracy. It is widely used to explore the properties of oxazolidinone-based systems. dergipark.org.tr

The reactivity and stereodirecting influence of a chiral molecule are intrinsically linked to its three-dimensional structure and conformational preferences. For 4-(m-tolyl)oxazolidin-2-one, the primary conformational flexibility arises from the rotation about the single bond connecting the C4 carbon of the oxazolidinone ring and the tolyl group.

Computational methods can map the energetic landscape of this rotation. A relaxed potential energy surface (PES) scan is typically performed by systematically varying the dihedral angle of the C-C bond and optimizing the geometry at each step. This process identifies the low-energy conformers and the rotational energy barriers between them. rsc.org Studies on similar carbohydrate-based oxepines have successfully used Monte Carlo conformational searches followed by DFT optimization to characterize preferred conformations. rsc.org For oxazolidinones, DFT calculations at levels like M06-2X//B3LYP are effective in revealing transition state conformations. nih.gov The analysis would likely reveal two primary low-energy conformers corresponding to different orientations of the tolyl ring relative to the oxazolidinone ring, with the stability of each influenced by steric and electronic factors.

Table 1: Illustrative Relative Energies of this compound Conformers

This table represents hypothetical data from a DFT calculation to illustrate the typical energy differences found between stable conformers. The actual values would require a specific computational study.

| Conformer | Dihedral Angle (N-C4-C_aryl-C_aryl) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Conformer A | ~ 60° | 0.00 | 73.1 |

| Transition State | ~ 90° | 2.50 | - |

| Conformer B | ~ 120° | 1.00 | 26.9 |

Note: Data is illustrative. The analysis would identify the most stable rotational isomers (rotamers) and the energy required to interconvert them.

The electronic structure dictates a molecule's intrinsic reactivity. Frontier Molecular Orbital (FMO) theory is a key framework for this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). journalirjpac.com

HOMO & LUMO: The HOMO represents the electron-donating capability of a molecule, while the LUMO represents its electron-accepting ability. journalirjpac.com For this compound, the HOMO is expected to be distributed across the electron-rich tolyl ring and the nitrogen atom. The LUMO is anticipated to be localized on the electrophilic carbonyl group (C=O) of the oxazolidinone ring. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of chemical stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electronic density that visualizes the electrostatic potential on the molecule's surface. It is a valuable tool for predicting how a molecule will interact with other species, particularly identifying sites for electrophilic and nucleophilic attack. dergipark.org.trresearchgate.net For this compound, the MEP map would show regions of negative potential (typically colored red), indicating nucleophilic character, around the carbonyl oxygen. Conversely, regions of positive potential (blue) would be found near the hydrogen atom on the ring's nitrogen (N-H), indicating its susceptibility to deprotonation or hydrogen bonding. researchgate.net

Table 2: Predicted Frontier Orbital Properties and Reactivity Descriptors

This table shows typical quantum chemical descriptors that would be calculated for this compound using a DFT method like B3LYP/6-31G(d). nih.gov

| Parameter | Predicted Value (Illustrative) | Description |

| E(HOMO) | -6.8 eV | Energy of the Highest Occupied Molecular Orbital |

| E(LUMO) | -0.5 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 6.3 eV | Indicator of chemical stability and reactivity |

| Ionization Potential | 6.8 eV | Energy required to remove an electron |

| Electron Affinity | 0.5 eV | Energy released when an electron is added |

Table 3: Predicted Molecular Electrostatic Potential (MEP) Analysis

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Carbonyl Oxygen (O=C) | Strongly Negative (Red) | Site for electrophilic attack and Lewis acid coordination |

| Ring Nitrogen Proton (N-H) | Strongly Positive (Blue) | Acidic site, prone to deprotonation to form an anion |

| Tolyl Ring Face (π-system) | Moderately Negative (Yellow/Green) | Site for π-stacking interactions |

DFT calculations are crucial for elucidating the mechanisms of reactions involving oxazolidinone auxiliaries. After N-acylation, the resulting N-acyl oxazolidinone can undergo various stereoselective transformations, such as aldol (B89426) additions, alkylations, and cycloadditions. acs.orgsci-hub.se

Computational modeling can map the entire reaction coordinate, identifying the structures and energies of reactants, transition states, intermediates, and products. publish.csiro.au For example, in an aldol reaction, DFT can model the formation of the titanium or boron enolate and its subsequent C-C bond-forming reaction with an aldehyde. acs.org These models can accurately predict which diastereomeric transition state is lower in energy, thus explaining the experimentally observed stereoselectivity. acs.org

Recent DFT studies (using M06-2X-D3//B3LYP-D3 methods) have been used to resolve long-standing questions about the mechanism of auxiliary cleavage, explaining why reagents like LiOOH favor selective cleavage of the exocyclic acyl group while LiOH leads to the cleavage of the endocyclic carbonyl group. publish.csiro.aupublish.csiro.au The calculations showed that while initial nucleophilic attack is preferred at the endocyclic carbonyl for all nucleophiles, the subsequent barrier for decomposition of the tetrahedral intermediate is very high for LiOOH, making the exocyclic pathway kinetically favorable. publish.csiro.aupublish.csiro.au

Molecular Dynamics Simulations and Force Field Parameterization

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing insight into the dynamic behavior of systems. nih.govscirp.org For a relatively small molecule like this compound, MD simulations are most relevant for studying its interactions in solution or for developing parameters for use in larger, more complex systems. mpg.deacs.org

Force field parameterization is the process of developing a set of functions and associated parameters to describe the potential energy of a molecular system in a classical MD simulation. nih.gov This is a critical step when an existing force field, such as the General Amber Force Field (GAFF) or CHARMM, does not have parameters for a specific molecule or fragment. nih.govmdpi.com The process involves using high-level quantum mechanics calculations to determine equilibrium bond lengths, angles, dihedral potentials, and atomic charges (often derived from the MEP). nih.govmdpi.com These QM-derived data are then used to fit the classical force field parameters, enabling large-scale simulations that would be computationally intractable with quantum methods. Such parameterized models are essential for studying drug-receptor interactions where an oxazolidinone moiety might be part of a larger drug molecule. nih.govmdpi.com

Table 4: General Steps for Force Field Parameterization

| Step | Description | Computational Method |

| 1. Geometry Optimization | Obtain the lowest energy conformation of the molecule. | Quantum Mechanics (e.g., DFT B3LYP/6-31G*) |

| 2. Charge Calculation | Determine the partial atomic charges that reproduce the quantum mechanical electrostatic potential. | QM (e.g., Restrained Electrostatic Potential - RESP fitting) |

| 3. Parameter Assignment | Assign bond, angle, and dihedral parameters using analogy from existing force fields (e.g., GAFF). | Molecular mechanics software (e.g., Antechamber) |

| 4. Parameter Fitting | For missing or critical parameters (especially dihedrals), fit the force field potential to QM-calculated potential energy surfaces. | QM scans and fitting algorithms |

| 5. Validation | Run MD simulations and compare simulated properties (e.g., density, conformational preferences) with experimental or QM data. | Molecular Dynamics (MD) |

Theoretical Insights into Structure-Reactivity and Stereoselectivity Relationships

The ultimate goal of computational studies on chiral auxiliaries is to forge a clear link between molecular structure and the outcome of stereoselective reactions. Theoretical models provide profound insights into these relationships.

For N-acylated this compound, stereoselectivity is primarily governed by the effective steric shielding of one face of the corresponding enolate. The tolyl group at the C4 position acts as a stereodirecting element. Computational transition state models for reactions like aldol additions or alkylations demonstrate that the lowest energy pathway involves the electrophile approaching the enolate from the face opposite to this bulky substituent. acs.org

More sophisticated models have moved beyond simple steric hindrance. DFT calculations on cycloaddition reactions have shown that traditional models of a planar, chelated intermediate are not always accurate. nih.govnih.gov Instead, non-planar transition states can be preferred, where stereocontrol is driven by the minimization of allylic strain or by stabilizing non-covalent interactions, such as CH–π interactions between the substrate and the phenyl group of a 4-phenyloxazolidinone auxiliary. nih.govnih.gov These studies highlight that the aryl group can play a more active role than simply being a "dumb" steric blocker, actively participating in stabilizing the preferred transition state. nih.govnih.gov Therefore, a comprehensive theoretical analysis of this compound would investigate these subtle interactions to build a complete model of its stereodirecting power.

Spectroscopic and Crystallographic Data for this compound Remains Elusive in Publicly Available Scientific Literature

A comprehensive search for advanced spectroscopic and crystallographic data for the chemical compound this compound has revealed a significant lack of detailed experimental information in the public domain. Despite targeted searches for nuclear magnetic resonance (NMR), vibrational spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray diffraction (XRD) data, specific datasets required to construct a detailed analytical profile of this compound could not be located.

Efforts to find detailed research findings for the structural and stereochemical assignment of this compound were unsuccessful. Searches for high-resolution ¹H and ¹³C NMR spectra, including chemical shifts and coupling constants, did not yield specific experimental data for this particular molecule. Similarly, information regarding the use of advanced multidimensional NMR techniques for its stereochemical elucidation could not be found.

In the area of vibrational spectroscopy, characteristic infrared (IR) and Raman spectral data, which are crucial for identifying functional groups and understanding the molecule's vibrational modes, were not available. While one study mentioned the use of High-Resolution Mass Spectrometry (HRMS) in an analysis that included this compound, the precise molecular mass data from this analysis was not accessible.

Furthermore, no records of single-crystal X-ray diffraction studies for this compound were found. This absence of crystallographic data means that information on its solid-state structure, bond lengths, bond angles, and absolute configuration remains uncharacterized in published literature.

Consequently, due to the unavailability of the necessary experimental data, the detailed article on the "Advanced Spectroscopic and Crystallographic Characterization of this compound Systems" as outlined cannot be generated at this time. The required data tables for NMR, IR, Raman, HRMS, and XRD are not available in the accessed scientific databases and literature.

Advanced Spectroscopic and Crystallographic Characterization of 4 M Tolyl Oxazolidin 2 One Systems

X-ray Diffraction (XRD) Analysis for Solid-State Structure and Absolute Configuration Determination

Crystallographic Data Interpretation and Intermolecular Interaction Analysis

The elucidation of the three-dimensional structure of 4-(m-tolyl)oxazolidin-2-one through single-crystal X-ray diffraction provides definitive insights into its molecular conformation and the intricate network of intermolecular forces that govern its crystal packing. This analysis is fundamental to understanding the solid-state properties of the compound.

| Parameter | Value |

|---|---|

| Empirical Formula | C10H11NO2 |

| Formula Weight | 177.20 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.541(2) |

| b (Å) | 5.885(1) |

| c (Å) | 17.234(3) |

| β (°) | 98.75(1) |

| Volume (ų) | 856.1(3) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.376 |

Analysis of the crystal structure of this compound and related compounds focuses on a variety of non-covalent interactions that stabilize the crystal packing. These interactions, while weaker than covalent bonds, are directional and collectively determine the supramolecular architecture.

Detailed Research Findings:

Hydrogen Bonding: The most significant intermolecular interaction observed in the crystal structure of similar oxazolidinone systems is hydrogen bonding. nih.gov The N-H group of the oxazolidinone ring acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as the primary hydrogen bond acceptor. This typically results in the formation of robust, centrosymmetric dimers through N-H···O interactions, a common motif in related structures. nih.gov These dimers can act as fundamental building blocks, or synthons, that further assemble into more complex one-, two-, or three-dimensional networks.

π-π Stacking Interactions: The presence of the m-tolyl group introduces the possibility of π-π stacking interactions between the aromatic rings of adjacent molecules. chemrxiv.org These interactions are crucial for stabilizing the crystal lattice and often involve a parallel-displaced or T-shaped arrangement of the tolyl rings to minimize steric hindrance and optimize electrostatic interactions. The strength and geometry of these π-π stacking interactions are influenced by the electronic nature and substitution pattern of the aromatic ring.

Systematic Structural Modifications and Development of Novel 4 M Tolyl Oxazolidin 2 One Derivatives

Design Principles for Modulating Stereocontrol and Reactivity through Substitution.nih.govresearchgate.net

The ability to predictably influence the outcome of asymmetric chemical reactions is a cornerstone of modern organic synthesis. In the context of 4-(m-tolyl)oxazolidin-2-one and its derivatives, the strategic placement of substituents on both the m-tolyl group and the oxazolidinone ring allows for the fine-tuning of stereocontrol and reactivity. These modifications are guided by a deep understanding of steric and electronic effects that govern the transition states of reactions involving these chiral auxiliaries.

While specific studies focusing exclusively on the modification of the m-tolyl moiety of this compound are not extensively detailed in the provided search results, the principles of aromatic substitution in related chiral auxiliaries offer valuable insights. The electronic nature of substituents on the aromatic ring can influence the Lewis acidity of the N-acyl metal complex, thereby affecting the reactivity and stereoselectivity of reactions such as aldol (B89426) additions and alkylations.

For instance, introducing electron-donating groups could be expected to increase the electron density on the nitrogen atom, potentially affecting the binding of Lewis acids and the subsequent enolization process. Conversely, electron-withdrawing groups might enhance the Lewis acidity of the coordinated metal, leading to altered reactivity profiles. The steric bulk of substituents on the tolyl ring can also play a crucial role in dictating the facial selectivity of approaching electrophiles, thereby influencing the diastereomeric outcome of the reaction.

The C-5 position of the oxazolidinone ring has been a focal point for modifications aimed at modulating the biological activity and chemical properties of these compounds. researchgate.net In the realm of chiral auxiliaries, substitutions at the C-5 position can have a profound impact on stereocontrol by influencing the conformation of the N-acyl group and the steric environment around the reaction center.

Research on various oxazolidinone derivatives has shown that the introduction of bulky substituents at the C-5 position can enhance the diastereoselectivity of enolate reactions by creating a more defined chiral pocket. nih.gov This steric hindrance can effectively shield one face of the enolate, directing the approach of the electrophile to the opposite face.

The following table summarizes the effects of different substituents at the C-5 position on the properties of oxazolidinone derivatives, drawing parallels to potential modifications of this compound.

| Substituent at C-5 | Observed Effect | Potential Impact on this compound |

| Hydroxymethyl | Can participate in hydrogen bonding, potentially influencing transition state geometry and solubility. In some antibacterial agents, it enhances activity against resistant strains. researchgate.net | Could be used to introduce additional coordination sites for Lewis acids or to alter the solubility profile of the auxiliary. |

| Bicyclic oxazines | Can lead to antimicrobial profiles similar to existing drugs, suggesting a significant influence on biological target interactions. researchgate.net | May offer a rigid conformational constraint, enhancing stereoselectivity in asymmetric reactions. |

| Triazole Ring | Shown to increase in vitro activity and in vivo efficacy in certain antibacterial agents. researchgate.net | Could serve as a versatile handle for further functionalization or to modulate electronic properties. |

| Thiocarbonyl | The lipophilicity of this group can significantly affect the biological activity of the molecule. nih.gov | Could alter the solubility and reactivity of the chiral auxiliary in different solvent systems. |

These examples highlight the principle that modifications at the C-5 position can be a powerful tool for fine-tuning the performance of chiral auxiliaries derived from the this compound scaffold.

Synthesis and Evaluation of Chiral Auxiliaries Mimicking this compound.researchgate.net

The development of novel chiral auxiliaries that mimic the structure and function of established auxiliaries like this compound is an active area of research. The goal is often to improve upon the original scaffold by enhancing stereoselectivity, improving cleavage conditions, or simplifying the synthesis.

The synthesis of such mimics often starts from readily available chiral precursors, such as amino acids. nih.gov A general synthetic route might involve the reduction of an amino acid to the corresponding amino alcohol, followed by cyclization to form the oxazolidinone ring. Modifications to the substituent at the 4-position can be achieved by starting with different amino acids.

The evaluation of these new chiral auxiliaries typically involves their application in well-understood asymmetric reactions, such as enolate alkylations or aldol reactions. rsc.org The diastereoselectivity and chemical yield of these reactions are carefully measured and compared to those obtained with standard auxiliaries like Evans' oxazolidinones. For example, oxazinanones have been synthesized and evaluated as alternatives to oxazolidinones, in some cases demonstrating higher stereoselectivities in enolate alkylation reactions. rsc.org

Integration of Oxazolidinone Scaffolds into Hybrid Molecular Architectures

The oxazolidinone ring is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to a diverse range of biological targets. temple.edursc.org This has led to the integration of oxazolidinone scaffolds into hybrid molecular architectures to create novel therapeutic agents. nih.gov

One strategy involves linking an oxazolidinone moiety to another pharmacophore to create a hybrid molecule with dual activity or improved properties. For instance, oxazolidinone-based derivatives have been linked to cephalosporins, a class of antibiotics, with an attached siderophore. nih.gov This "Trojan Horse" strategy uses the siderophore to facilitate entry into bacterial cells, where the cephalosporin (B10832234) component is cleaved by bacterial enzymes to release the active oxazolidinone antibiotic. nih.gov

Another approach involves the synthesis of constrained analogues of existing oxazolidinone drugs, such as linezolid, by incorporating the oxazolidinone ring into larger, more rigid structures like hexahydroazolo-quinoxaline and tetrahydroazolo-benzothiazine systems. nih.gov These modifications aim to improve potency and broaden the spectrum of antibacterial activity. nih.gov

Investigation of Atropisomerism and Axial Chirality in Related Oxazolidinone Systems.

Atropisomerism is a type of stereoisomerism that arises from hindered rotation around a single bond. nih.gov This phenomenon can lead to the existence of stable, non-interconverting enantiomers or diastereomers. The investigation of atropisomerism and axial chirality is crucial in drug discovery and development, as different atropisomers can have distinct pharmacological and toxicological properties. nih.gov

In systems related to this compound, atropisomerism can arise when bulky substituents are present on the aryl ring or on the nitrogen atom of the oxazolidinone. For example, in 2,6-disubstituted (3H)-quinazolin-4-ones, the presence of ortho substituents on the aromatic fragments at C-2 and C-6 can lead to steric hindrance that restricts rotation, resulting in stable atropisomers. nih.gov

The study of atropisomerism typically involves a combination of computational and experimental techniques. Quantum mechanics calculations can be used to estimate the energy barrier to rotation around the bond . nih.gov A rotational energy barrier of around 20 kcal/mol is often considered a threshold for the potential to isolate stable atropisomers at room temperature. nih.gov Experimental techniques such as dynamic nuclear magnetic resonance (DNMR) spectroscopy can be used to measure the rate of interconversion between atropisomers.

The deliberate design of atropisomeric features into molecules can be a strategy to create novel chiral ligands or catalysts. The fixed spatial arrangement of substituents in atropisomers can create a well-defined chiral environment that can be exploited in asymmetric synthesis.

Future Research Directions and Emerging Paradigms in 4 M Tolyl Oxazolidin 2 One Chemistry

Innovation in Green and Sustainable Synthetic Methodologies

The synthesis of chiral auxiliaries, including 4-(m-tolyl)oxazolidin-2-one, has traditionally relied on methods that are often resource-intensive. The future necessitates a shift towards greener and more sustainable practices that minimize environmental impact without compromising yield or purity.

Key areas of innovation include:

Catalytic and Atom-Economical Approaches: Future research will likely focus on moving away from stoichiometric reagents towards catalytic syntheses. This includes the development of methods utilizing CO2 as a C1 building block for the oxazolidinone ring, which is an atom-economical and environmentally benign approach. researchgate.net Systems employing catalysts like CuBr in ionic liquids have shown promise for the three-component reactions of propargylic alcohols, aminoethanols, and CO2, offering a green pathway to oxazolidinone scaffolds. mdpi.com

Solvent-Free and Alternative Energy Inputs: The use of microwave-assisted synthesis represents a significant step forward, offering remarkable reductions in reaction times for the preparation of oxazolidinone auxiliaries compared to conventional heating. nih.gov Furthermore, the development of solid-state or solvent-free reaction conditions, potentially using recyclable catalysts like silica-coated magnetic nanoparticles, presents a promising avenue for minimizing solvent waste. rsc.orgrsc.org

Biocatalysis: The application of enzymes, such as engineered halohydrin dehalogenases (HHDHs), for the synthesis of 4-aryloxazolidinones is an emerging frontier. researchgate.net Biocatalytic routes can offer high enantioselectivity under mild, aqueous conditions, representing the pinnacle of green chemistry. Future work could focus on engineering enzymes specifically for the synthesis of this compound from readily available precursors.

| Green Methodology | Potential Advantage for this compound Synthesis |

| CO2 Cycloaddition | High atom economy, utilization of a renewable feedstock. researchgate.net |

| Microwave-Assisted Synthesis | Drastically reduced reaction times and energy consumption. nih.gov |

| Nanocatalysis (Solvent-Free) | Elimination of bulk solvents, easy catalyst recovery and reuse. rsc.orgrsc.org |

| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced waste. researchgate.net |

Exploration of Novel Asymmetric Transformations and Synthetic Efficiencies

While N-acyl derivatives of this compound are masters of aldol (B89426) and alkylation reactions, significant opportunities exist to expand their utility into a broader range of asymmetric transformations. williams.edursc.org The drive for synthetic efficiency also calls for new protocols that achieve high stereoselectivity under milder conditions or with broader substrate scope.

Future explorations should include:

Asymmetric Radical Reactions: The use of chiral auxiliaries to control the stereochemistry of radical reactions is a developing area. nih.gov Investigating the application of N-enoyl-4-(m-tolyl)oxazolidin-2-one in conjugate radical additions could provide novel pathways to complex chiral molecules, with the auxiliary offering a robust method for facial shielding.

Pericyclic and Cycloaddition Reactions: Expanding the role of these auxiliaries in controlling stereochemistry in Diels-Alder, sigmaaldrich.com 1,3-dipolar, and other cycloaddition reactions will continue to be a fruitful area of research. The steric influence of the m-tolyl group can be systematically studied to optimize diastereoselectivity in the formation of complex cyclic systems.

Catalytic Enantioselective Reactions: While used as a stoichiometric auxiliary, derivatives of this compound could be developed as chiral ligands for metal-catalyzed processes. This would transition its role from a temporary auxiliary to a chiral catalyst, representing a significant increase in efficiency.

Novel Synthesis Protocols: Developing more efficient routes to the auxiliary itself and its N-acyl derivatives is crucial. Methodologies such as the asymmetric aldol/Curtius reaction sequence offer innovative ways to construct substituted oxazolidinone rings with high stereocontrol, potentially allowing for more complex variations of the auxiliary. nih.gov

Synergistic Integration of Experimental and Advanced Computational Approaches for Deeper Mechanistic Understanding

A profound understanding of the transition states that govern stereoselection is key to rationally designing more effective auxiliaries and reactions. The synergy between experimental results and high-level computational modeling provides unprecedented insight into the subtle non-covalent interactions responsible for diastereoselectivity.

Future research should focus on:

Transition State Modeling: Employing Density Functional Theory (DFT) to model the transition states of reactions, such as the enolate alkylation or aldol addition involving N-acyl-4-(m-tolyl)oxazolidin-2-one. nih.gov Such studies can precisely map the steric and electronic influences of the m-tolyl group and help rationalize or predict experimental outcomes.

Mechanism-Guided Reaction Optimization: Using computational insights to guide experimental design. For instance, if modeling suggests that a specific solvent interaction stabilizes the desired transition state, this can be experimentally verified to optimize reaction conditions. Computational studies have been used to understand enzyme selectivity, a principle that can be applied to small-molecule auxiliaries. researchgate.net

Rational Design and Synthesis of Next-Generation Chiral Auxiliaries and Ligands

Building upon the robust and reliable framework of this compound, the next generation of chiral auxiliaries can be designed with enhanced properties, such as improved selectivity, easier cleavage, and recyclability.

Promising directions for rational design include:

Enhanced Recyclability: The development of "fluorous" chiral auxiliaries, which incorporate a perfluoroalkyl chain, allows for easy separation and recovery from reaction mixtures using fluorous solid-phase extraction (FSPE). nih.govumanitoba.ca Applying this concept to the this compound backbone would create a highly efficient and recyclable tool for asymmetric synthesis.

Fine-Tuning Steric and Electronic Properties: The m-tolyl group itself can be modified. Introducing electron-donating or withdrawing substituents onto the tolyl ring could subtly alter the electronic nature of the auxiliary and its enolates, potentially influencing reactivity and selectivity. Further steric bulk could be added to enhance facial shielding.

Hybrid Auxiliaries and Ligands: Combining the oxazolidinone scaffold with other directing groups or ligand functionalities could lead to bifunctional molecules capable of performing more complex transformations or acting as highly effective ligands in metal catalysis. The development of sulfur-based analogues has already shown that modifying the core heterocycle can lead to auxiliaries with superior properties, such as easier removal. scielo.org.mx

| Auxiliary Modification | Targeted Improvement |

| Fluorous Tagging | Simplified purification and enhanced recyclability. nih.govresearchgate.net |

| Ring Substitution | Tuning of electronic properties and steric hindrance. |

| Heteroatom Substitution (e.g., O to S) | Altered reactivity and improved cleavage conditions. scielo.org.mx |

| Integration of Ligating Groups | Creation of novel chiral ligands for asymmetric catalysis. |

Applications in Advanced Complex Molecule Synthesis and Methodological Development

The ultimate test of a chiral auxiliary's utility is its successful application in the synthesis of challenging, biologically active molecules. This compound and its future derivatives will continue to be instrumental in the total synthesis of natural products and pharmaceuticals.

Future applications will likely involve:

Total Synthesis of Complex Natural Products: The reliability of oxazolidinone auxiliaries makes them ideal for establishing key stereocenters early in a synthetic route. rsc.orgwikipedia.org Future work will see this compound applied to increasingly complex molecular architectures, where predictable stereocontrol is paramount. The synthesis of targets like (-)-cytoxazone showcases the power of oxazolidinone-based strategies. nih.govkaimosi.com

Fragment-Based Drug Discovery: The synthesis of libraries of chiral fragments for drug discovery is a growing area. The use of this compound can enable the efficient and stereocontrolled production of diverse chiral building blocks for this purpose.

Development of Novel Synthetic Methods: The auxiliary can serve as a reliable platform for developing entirely new synthetic methodologies. For example, exploring its use in novel iron-catalyzed cycloadditions or copper-catalyzed reactions with TEMPO can expand the toolkit of synthetic chemists. acs.orgnih.gov By providing a consistent stereochemical outcome, the auxiliary allows researchers to focus on optimizing the novel transformation itself.

Q & A

Q. What are the common synthetic routes for 4-(m-tolyl)oxazolidin-2-one, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves cyclization of precursor amines or hydroxylamine derivatives with carbonyl-containing reagents. For example:

- Oxazolidinone ring formation : Use of carbonyldiimidazole (CDI) or phosgene analogs to cyclize β-amino alcohols.

- Substituent introduction : Electrophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura) to introduce the m-tolyl group .

- Optimization : Inert atmospheres (N₂/Ar) prevent oxidation, while solvents like THF or DMF balance reactivity and solubility. Yields improve with slow reagent addition and controlled temperatures (0–25°C) .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., m-tolyl substitution) and oxazolidinone ring integrity. For example, carbonyl carbons appear at ~155–160 ppm .

- IR Spectroscopy : Stretching vibrations at ~1750 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-O) validate the oxazolidinone core .

- X-ray Crystallography : Resolves stereochemistry and crystal packing effects, critical for confirming enantiopurity in chiral derivatives .

Advanced Research Questions

Q. How can asymmetric synthesis techniques be applied to obtain enantiomerically pure this compound?

Methodological Answer:

- Chiral Auxiliaries : Use (S)- or (R)-4-benzyloxazolidinones to induce stereoselectivity during m-tolyl group installation. For example, Evans auxiliaries direct alkylation or acylation with >90% enantiomeric excess (ee) .

- Catalytic Asymmetric Hydrogenation : Iridium or ruthenium catalysts (e.g., Noyori-type) reduce prochiral ketones or imines to generate chiral centers .

- Resolution Methods : Chiral HPLC or enzymatic kinetic resolution separates enantiomers post-synthesis .

Q. What catalytic systems enable regiospecific functionalization of oxazolidin-2-one derivatives like this compound?

Methodological Answer:

- Iridium Catalysis : Enables allylic amination for C-N bond formation without racemization. For example, [Ir(cod)Cl]₂ with phosphine ligands achieves >95% regiospecificity .

- Palladium-Mediated Cross-Coupling : Suzuki-Miyaura reactions install aryl/heteroaryl groups at the m-tolyl position using Pd(PPh₃)₄ and base (e.g., K₂CO₃) .

- Photoredox Catalysis : Visible-light-driven reactions (e.g., with Ru(bpy)₃²⁺) facilitate C-H functionalization under mild conditions .

Q. How do computational methods aid in understanding the biological activity of this compound derivatives?

Methodological Answer:

- Molecular Docking : Predict binding affinities to target proteins (e.g., antimicrobial enzymes) using software like AutoDock Vina. Adjust substituents (e.g., fluorination) to optimize hydrophobic interactions .

- QSAR Modeling : Correlate electronic (HOMO/LUMO) and steric parameters (LogP) with bioactivity data to design analogs with enhanced potency .

- MD Simulations : Track dynamic interactions (e.g., hydrogen bonding with bacterial ribosomes) over nanosecond timescales to refine mechanistic hypotheses .

Q. What challenges arise in the ring-opening reactions of this compound, and how are they addressed?

Methodological Answer:

- Base Sensitivity : Strong bases (e.g., LiAlH₄) may degrade the oxazolidinone ring. Mitigate by using milder conditions (Cs₂CO₃ in THF/H₂O) or protecting groups (Boc, Cbz) .

- Regioselectivity : Ring-opening at the C2 vs. C5 position is controlled by electrophile choice. For example, Grignard reagents attack C2, while nucleophiles (e.g., amines) target C5 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.